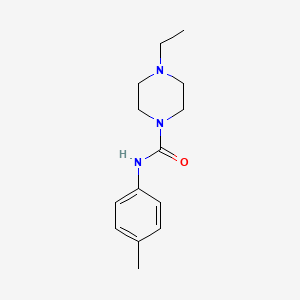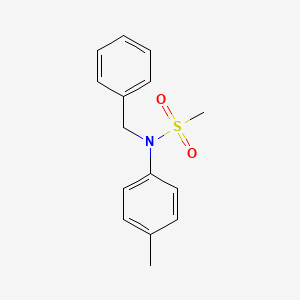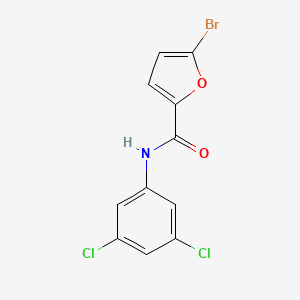
2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTB belongs to the class of compounds known as benzamides, which have been shown to possess a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been suggested that 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer properties, 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to possess a range of other biochemical and physiological effects. For example, 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide-based therapies for cancer treatment. Another area of research could focus on the potential use of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide involves a multi-step process that begins with the reaction of 4-methoxyphenylhydrazine with 2-chlorobenzoyl chloride to form an intermediate product. This intermediate is then reacted with 4H-1,2,4-triazole-4-amine to yield the final product, 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that 2-chloro-N-(4-methoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide can induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-5-2-11(3-6-13)20-16(22)14-8-12(4-7-15(14)17)21-9-18-19-10-21/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPCLDUNDMETEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)

![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)

![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)


![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)
